Furan-2,5-dione;prop-1-ene

Catalog No.
S1895702
CAS No.
25722-45-6
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2,5-dione;prop-1-ene

CAS Number

25722-45-6

Product Name

Furan-2,5-dione;prop-1-ene

IUPAC Name

furan-2,5-dione;prop-1-ene

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3

InChI Key

DBVUAFDZHKSZJH-UHFFFAOYSA-N

SMILES

CC=C.C1=CC(=O)OC1=O

Canonical SMILES

CC=C.C1=CC(=O)OC1=O

Furan-2,5-dione, also known as maleic anhydride, is a cyclic compound characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. It exists in a diene form and is notable for its reactivity due to the presence of two carbonyl groups at positions 2 and 5. The compound is often used as a building block in organic synthesis and has applications in various chemical industries. When combined with prop-1-ene, it forms a compound that exhibits unique chemical properties due to the interaction between the furan-2,5-dione structure and the alkene functionality.

  • Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, forming adducts with various dienes.
  • Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, leading to the formation of various derivatives.
  • Polymerization: Furan-2,5-dione can polymerize under certain conditions, resulting in polyfunctional materials used in coatings and adhesives.

The reactivity of furan-2,5-dione makes it an essential compound in synthetic organic chemistry.

Furan derivatives, including furan-2,5-dione, exhibit significant biological activities:

  • Anti-inflammatory Properties: Compounds derived from furan-2,5-dione have shown inhibition of prostaglandin E2 production in macrophage cells, indicating potential anti-inflammatory effects .
  • Antimicrobial Activity: Various furan derivatives demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Some studies suggest that modifications of furan derivatives can enhance their cytotoxicity against cancer cell lines .

These biological activities highlight the potential of furan-2,5-dione as a scaffold for developing therapeutic agents.

Furan-2,5-dione can be synthesized through several methods:

  • Oxidative Dehydrogenation: Furan can be oxidized using various oxidizing agents to yield furan-2,5-dione.
  • Thermal Rearrangement: Heating certain precursors can lead to the formation of furan-2,5-dione through rearrangement reactions.
  • Diels-Alder Reactions: Furan can react with maleic anhydride or similar compounds to form adducts that can be further processed into furan-2,5-dione.

These synthesis routes provide flexibility in producing furan-2,5-dione for various applications.

Furan-2,5-dione has numerous applications across different fields:

  • Chemical Industry: It is used as a precursor for the synthesis of resins and plastics.
  • Pharmaceuticals: The compound serves as a building block for various drugs due to its biological activity.
  • Agriculture: Furan derivatives are explored for their potential use as pesticides and herbicides.

Its versatility makes it valuable in both research and industrial settings.

Studies on the interactions of furan-2,5-dione with other compounds reveal insights into its reactivity:

  • Kinetic Studies: Research has shown how furan-2,5-dione interacts with halogens and other reactive species under atmospheric conditions .
  • Biological Interactions: Investigations into its interactions with biological macromolecules have highlighted its potential as an anti-inflammatory agent and its effects on cellular pathways .

These studies enhance our understanding of how furan-2,5-dione functions within biological systems and its environmental behavior.

Furan-2,5-dione shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilaritiesUnique Features
Maleic AnhydrideContains two carbonyl groupsUsed widely in polymer chemistry
FuranFive-membered ring with one oxygen atomLess reactive than furan-2,5-dione
1H-Pyrrole-2,5-DioneSimilar cyclic structureExhibits distinct biological activities
Furan-3-carboxylic AcidRelated by the furan ringCarboxylic acid functionality enhances solubility

Furan-2,5-dione is unique due to its dual reactivity from the carbonyl groups and its ability to participate in diverse

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 42 of 43 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

68609-36-9
25722-45-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2,5-Furandione, polymer with 1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2,5-Furandione, reaction products with polypropylene, chlorinated: ACTIVE

Dates

Modify: 2024-02-18

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